molecular formula C14H10N6S B11052618 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)-

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)-

Cat. No. B11052618
M. Wt: 294.34 g/mol
InChI Key: DCVSUQVCGMRBCG-UHFFFAOYSA-N
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Description

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused ring system incorporating cyclopenta, thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-pyrazinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

properties

Molecular Formula

C14H10N6S

Molecular Weight

294.34 g/mol

IUPAC Name

4-pyrazin-2-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C14H10N6S/c1-2-8-10(3-1)21-14-11(8)13-18-12(19-20(13)7-17-14)9-6-15-4-5-16-9/h4-7H,1-3H2

InChI Key

DCVSUQVCGMRBCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NC=CN=C5

Origin of Product

United States

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